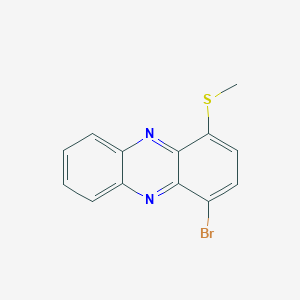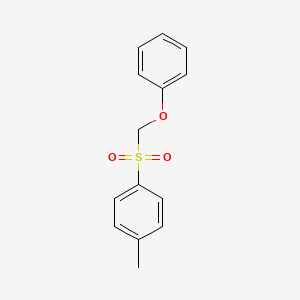
1-Methyl-4-(phenoxymethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(phenoxymethanesulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methyl group, a phenoxy group, and a methanesulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(phenoxymethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1-methyl-4-phenoxybenzene using methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(phenoxymethanesulfonyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(phenoxymethanesulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(phenoxymethanesulfonyl)benzene involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. These reactions can influence biological pathways and molecular interactions, contributing to its potential biological and therapeutic effects .
Comparación Con Compuestos Similares
- 1-Methyl-4-(phenylsulfonyl)benzene
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(phenoxymethyl)benzene
Comparison: 1-Methyl-4-(phenoxymethanesulfonyl)benzene is unique due to the presence of both phenoxy and methanesulfonyl groups, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
54812-34-9 |
|---|---|
Fórmula molecular |
C14H14O3S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1-methyl-4-(phenoxymethylsulfonyl)benzene |
InChI |
InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)11-17-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
DQJZNDBSGVAECJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)

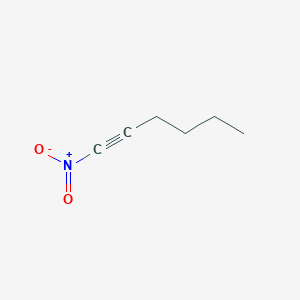
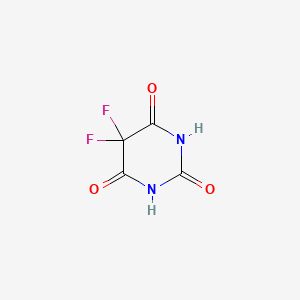
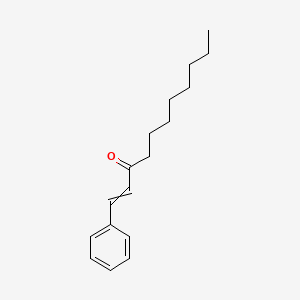
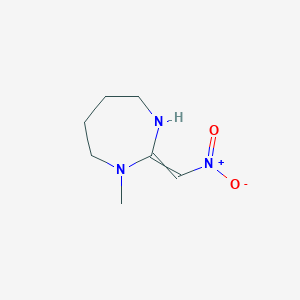

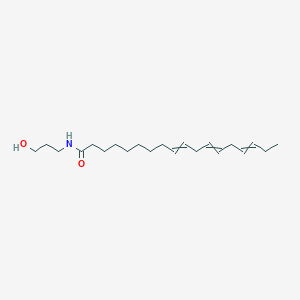
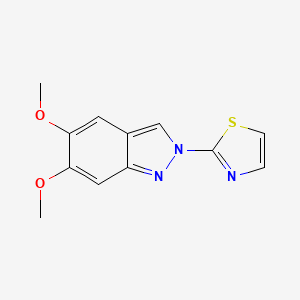
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
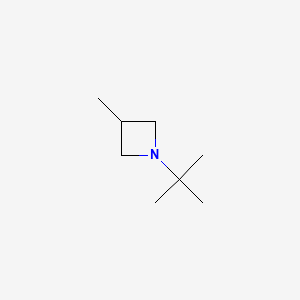
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
